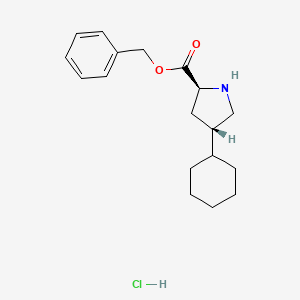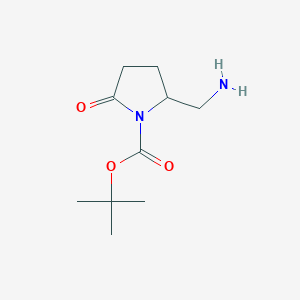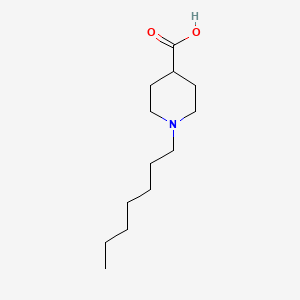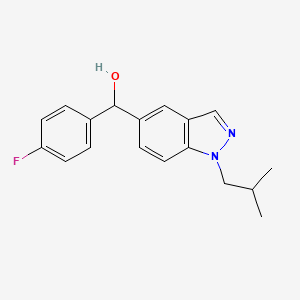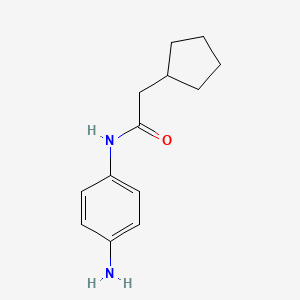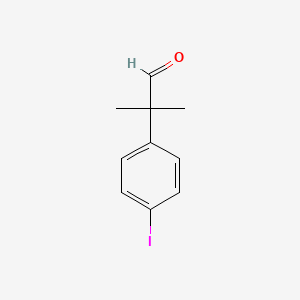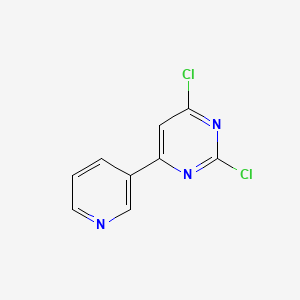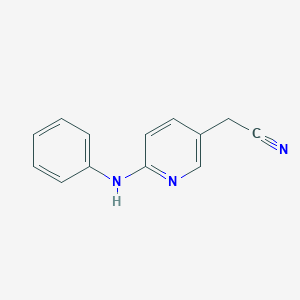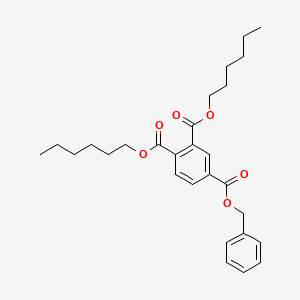
3-ethyl-2-methyl-4-nitro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-2-methyl-4-nitro-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The compound’s structure consists of an indole core with ethyl, methyl, and nitro substituents at the 3, 2, and 4 positions, respectively. This unique arrangement of substituents imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-methyl-4-nitro-1H-indole can be achieved through several synthetic routes One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an appropriate ketone under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by selective nitration and alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
化学反应分析
Types of Reactions: 3-ethyl-2-methyl-4-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products Formed:
Amines: Formed through reduction of the nitro group.
Hydroxylamines: Intermediate products in reduction reactions.
Substituted Indoles: Formed through electrophilic substitution reactions.
科学研究应用
Chemistry: 3-ethyl-2-methyl-4-nitro-1H-indole is used as a building block in organic synthesis
Biology: The compound’s indole core is of interest in biological research due to its presence in many natural products. It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives, including this compound, are investigated for their potential as pharmaceutical agents. They are explored for their ability to interact with biological targets and pathways, making them candidates for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in manufacturing processes.
作用机制
The mechanism of action of 3-ethyl-2-methyl-4-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to receptors and enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules.
相似化合物的比较
2-methyl-3-ethyl-1H-indole: Similar structure but lacks the nitro group.
4-nitro-1H-indole: Lacks the ethyl and methyl substituents.
3-ethyl-2-methyl-1H-indole: Lacks the nitro group.
Uniqueness: 3-ethyl-2-methyl-4-nitro-1H-indole is unique due to the presence of all three substituents (ethyl, methyl, and nitro) on the indole core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-ethyl-2-methyl-4-nitro-1H-indole |
InChI |
InChI=1S/C11H12N2O2/c1-3-8-7(2)12-9-5-4-6-10(11(8)9)13(14)15/h4-6,12H,3H2,1-2H3 |
InChI 键 |
QXJKIDFMADIFFG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC2=C1C(=CC=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13865876.png)
![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)
![Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)
